Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide, with the chemical formula and a molecular weight of 317.17 g/mol, is a quaternary ammonium compound. It is classified under the category of ionic compounds due to the presence of the iodide anion. This compound is notable for its structural features, including a trimethylammonium group attached to a 2-methylimidazo[1,2-a]pyridine moiety, which may impart unique biological and chemical properties.
The compound is cataloged in various chemical databases such as PubChem (CID: 14602276) and American Elements. It falls under the broader classification of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The quaternization of amines to form trimethylazanium salts is a common synthetic strategy in organic chemistry, enhancing solubility and reactivity.
Methods
The synthesis of trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide typically involves the quaternization of 2-methylimidazo[1,2-a]pyridin-3-ylmethanamine with methyl iodide. The reaction can be summarized as follows:
Structure
The molecular structure of trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide features:
Data
Key structural data include:
This structure suggests potential interactions with biological targets due to the aromatic nature of the imidazole ring.
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide can participate in various chemical reactions typical for quaternary ammonium compounds:
Further studies would be necessary to elucidate specific pathways and targets.
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide has potential applications in:
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide (CAS 6188-35-8) exemplifies a structurally distinct subclass of quaternary ammonium compounds (QACs) characterized by a cationic heteroaromatic core linked to an ammonium group. Its molecular architecture comprises three key domains:
Table 1: Structural Classification of Key Imidazo[1,2-a]pyridine QACs
Compound | Cationic Core | N-Substituent | Anion | Unique Features |
---|---|---|---|---|
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium | 2-Methylimidazo[1,2-a]pyridine | –CH₂N⁺(CH₃)₃ | I⁻ | Methyl enhances lipophilicity; iodide confers crystallinity |
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium | Unsubstituted imidazo[1,2-a]pyridine | –CH₂N⁺(CH₃)₃ | I⁻ | Higher aqueous solubility than methylated analog |
Trimethyl({2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)azanium | 2-Phenylimidazo[1,2-a]pyridine | –CH₂N⁺(CH₃)₃ | I⁻ | Phenyl extends π-conjugation; potential photochemical applications |
The C3-methylenetrimethylammonium linkage creates an extended conjugation pathway between the heterocycle’s π-system and the positively charged nitrogen. This electronic coupling differentiates it from simpler alkyl-QACs, enabling unique biorecognition and solvation properties [3] [10]. Spectroscopically, the quaternary methyl protons resonate as a sharp singlet near δ 3.2–3.5 ppm in ¹H NMR, while the methylene bridge appears at δ 4.8–5.0 ppm due to deshielding by the ammonium group. The imidazo[1,2-a]pyridine H-2 proton emerges further downfield (δ 8.7–9.0 ppm), confirming strong electron withdrawal [10].
The synthesis of imidazo[1,2-a]pyridine QACs has evolved from early condensation methods to modern catalytic and multicomponent approaches:
Table 2: Evolution of Synthetic Methodologies for Imidazo[1,2-a]pyridine QACs
Era | Primary Method | Yield Range | Limitations | Advancements |
---|---|---|---|---|
1970s–1990s | Haloalkyl quaternization | 40–65% | Low regiocontrol; competing N1/N3 alkylation | Established foundational chemistry |
2000s–2010s | GBB multicomponent reaction | 70–90% | Requires stoichiometric acid catalysts | Atom economy; structural diversity in one step |
2020s–Present | Catalytic C–H functionalization | 60–85% | Sensitive to directing groups | Step reduction; greener conditions |
Modern routes achieve yields exceeding 85% with high purity, enabling scalable production for pharmaceutical and materials applications [9]. The compound’s structural integrity is confirmed via ¹³C NMR (quaternary carbons at δ 120–145 ppm) and high-resolution mass spectrometry (m/z 188.1423 for [C₁₁H₁₇N₃]⁺) [10].
Imidazo[1,2-a]pyridine-based QACs bridge traditional quaternary ammonium chemistry and third-generation ionic liquids (ILs), exhibiting dual pharmaceutical and technological utility:
The structural tunability of these compounds allows optimization across domains: increasing alkyl chain length enhances membrane activity but may elevate cytotoxicity; conversely, polar anions (e.g., saccharinate) improve biocompatibility for topical formulations [3] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0